3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine
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Overview
Description
3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine: is an organic compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.16 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and an ethoxycarbonylbenzoyl group at the fifth position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine typically involves the following steps:
Starting Materials:
Ethoxycarbonylbenzoyl Group Introduction: The ethoxycarbonylbenzoyl group is introduced through a reaction involving benzoic acid derivatives and ethyl esters.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring and the ethoxycarbonylbenzoyl group.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used in oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed in reduction reactions.
Major Products Formed:
Substituted Pyridines: Substitution reactions yield various substituted pyridines with different functional groups.
Oxidized and Reduced Derivatives: Oxidation and reduction reactions produce oxidized and reduced derivatives of the original compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of pyridine derivatives with biological molecules.
Medicine:
Drug Development: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ethoxycarbonylbenzoyl group play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
- 3-Bromo-5-(2-methoxycarbonylbenzoyl)pyridine
- 3-Bromo-5-(2-acetoxybenzoyl)pyridine
- 3-Bromo-5-(2-formylbenzoyl)pyridine
Comparison:
- Uniqueness: 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine is unique due to the presence of the ethoxycarbonylbenzoyl group, which imparts specific chemical properties and reactivity .
- Reactivity: The ethoxycarbonylbenzoyl group enhances the compound’s reactivity in nucleophilic substitution reactions compared to similar compounds with different substituents .
Properties
IUPAC Name |
ethyl 2-(5-bromopyridine-3-carbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-2-20-15(19)13-6-4-3-5-12(13)14(18)10-7-11(16)9-17-8-10/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPFYNSPTBMRPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641870 |
Source
|
Record name | Ethyl 2-(5-bromopyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-80-7 |
Source
|
Record name | Ethyl 2-[(5-bromo-3-pyridinyl)carbonyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(5-bromopyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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